2-Bromo-4,5-dimethoxypyridine
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Overview
Description
2-Bromo-4,5-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring bromine and methoxy substituents at the 2, 4, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxypyridine typically involves the bromination of 4,5-dimethoxypyridine. One common method includes the use of bromine in a non-polar solvent under controlled conditions to achieve selective bromination at the 2-position . The reaction is often carried out in the presence of a catalyst or initiator to enhance the reaction rate and yield.
Industrial Production Methods: For industrial-scale production, a one-pot method is often employed. This involves the electrophilic bromination of 3,4-dimethoxytoluene followed by free radical bromination to introduce the bromine atom at the desired position . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Scientific Research Applications
2-Bromo-4,5-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxypyridine involves its interaction with specific molecular targets. For instance, in coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2,5-Dimethoxypyridine: Lacks the bromine substituent.
4-Bromo-2,5-dimethoxyamphetamine: A compound with similar substituents but different core structure.
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3 |
InChI Key |
QNMQNEZAAXXDRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1OC)Br |
Origin of Product |
United States |
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